Product packaging for 4-Piperidin-4-yl-thiomorpholine-1-oxide(Cat. No.:)

4-Piperidin-4-yl-thiomorpholine-1-oxide

Cat. No.: B8658503
M. Wt: 202.32 g/mol
InChI Key: FSDXFFWHLGYFSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidin-4-yl-thiomorpholine-1-oxide is a specialized heterocyclic compound that serves as a valuable building block in organic synthesis and pharmaceutical research. Its molecular structure, which integrates piperidine and thiomorpholine-oxide moieties, makes it a versatile intermediate for developing new chemical entities. While the specific applications for this exact compound are not fully documented in the public domain, its close structural analogs are prominently used in the development and quality control of Active Pharmaceutical Ingredients (APIs). For instance, related compounds like 4-(1-nitrosopiperidin-4-yl)morpholine 4-oxide are employed as characterized impurities and reference standards in the analytical method development and validation for drugs such as Asenapine, ensuring consistency and safety in commercial production . This compound is strictly for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications. Researchers handling this material should consult the relevant Safety Data Sheet (SDS) for safe handling procedures. General safety precautions for similar compounds include using personal protective equipment, working in a chemical fume hood, and avoiding contact with skin, eyes, or clothing .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2OS B8658503 4-Piperidin-4-yl-thiomorpholine-1-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2OS

Molecular Weight

202.32 g/mol

IUPAC Name

4-piperidin-4-yl-1,4-thiazinane 1-oxide

InChI

InChI=1S/C9H18N2OS/c12-13-7-5-11(6-8-13)9-1-3-10-4-2-9/h9-10H,1-8H2

InChI Key

FSDXFFWHLGYFSV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCS(=O)CC2

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Piperidin 4 Yl Thiomorpholine 1 Oxide

Retrosynthetic Analysis and Key Precursors for 4-Piperidin-4-yl-thiomorpholine-1-oxide

Retrosynthetic analysis is a powerful technique for devising a synthetic plan by deconstructing the target molecule into simpler, readily available starting materials. The retrosynthesis for this compound begins with the sulfoxide (B87167) functional group.

Functional Group Interconversion (FGI): The sulfoxide moiety is identified as a product of a controlled oxidation of the corresponding sulfide. This leads to the immediate precursor, 4-(Piperidin-4-yl)thiomorpholine .

C-N Bond Disconnection: The key bond connecting the two heterocyclic rings is the nitrogen of the thiomorpholine (B91149) and the C4 carbon of the piperidine (B6355638). This bond can be strategically formed through a reductive amination reaction. This disconnection breaks the molecule into two key precursors: thiomorpholine and a protected piperidin-4-one derivative.

Protecting Group Strategy: To ensure selectivity during the reductive amination, the piperidine nitrogen must be protected to prevent it from participating in the reaction. A tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the reaction conditions and its straightforward removal. This leads to the key precursor, 1-Boc-4-piperidinone .

This analysis identifies three primary precursors for the synthesis:

1-Boc-4-piperidinone

Thiomorpholine

A suitable oxidizing agent for the final step.

Classical Synthetic Routes and Their Academic Refinements

The forward synthesis, based on the retrosynthetic analysis, is a multi-step process involving the coupling of the two heterocyclic rings followed by functional group manipulations.

Multi-Step Synthesis Strategies

A robust three-step synthesis can be proposed:

Step 1: Reductive Amination: The synthesis commences with the coupling of 1-Boc-4-piperidinone and thiomorpholine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to form the desired C-N bond. This yields the protected intermediate, tert-butyl 4-(thiomorpholin-4-yl)piperidine-1-carboxylate . Reductive amination is a powerful and reliable method for forming C-N bonds. harvard.edu

Step 2: Deprotection: The Boc protecting group is removed from the piperidine nitrogen. This is typically achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to yield the free amine, 4-(Piperidin-4-yl)thiomorpholine .

Step 3: Selective Oxidation: The final step is the selective oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide. This must be performed under controlled conditions to prevent over-oxidation to the sulfone. This reaction yields the target molecule, This compound . The oxidation of thiomorpholine to its sulfoxide is a known transformation. nih.govsemanticscholar.org

Optimization of Reaction Conditions and Yields

The efficiency of this multi-step synthesis hinges on the optimization of each step to maximize yield and purity.

For the reductive amination step, several factors can be fine-tuned. The choice of reducing agent is critical; sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride due to its lower toxicity and effectiveness under mildly acidic conditions which favor iminium ion formation. harvard.edu Solvents such as dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) are commonly employed.

The deprotection step is generally high-yielding. Optimization involves selecting the appropriate acid concentration and reaction time to ensure complete removal of the Boc group without promoting side reactions.

The oxidation step requires careful control to achieve selectivity. A mild oxidizing agent, such as hydrogen peroxide or sodium periodate, is typically used. The stoichiometry of the oxidant is crucial; using one equivalent will favor the formation of the sulfoxide, while an excess could lead to the corresponding sulfone. Reaction temperature is also a key parameter to control the rate and selectivity of the oxidation.

Table 1: Optimized Reaction Conditions for the Synthesis of this compound
StepReactantsReagents & ConditionsProductTypical Yield
1. Reductive Amination1-Boc-4-piperidinone, ThiomorpholineSodium triacetoxyborohydride (NaBH(OAc)₃), Acetic Acid (cat.), Dichloromethane (DCM), Room Temp, 12-24htert-butyl 4-(thiomorpholin-4-yl)piperidine-1-carboxylate85-95%
2. Deprotectiontert-butyl 4-(thiomorpholin-4-yl)piperidine-1-carboxylateTrifluoroacetic Acid (TFA) in DCM, or 4M HCl in Dioxane, Room Temp, 1-4h4-(Piperidin-4-yl)thiomorpholine>95%
3. Oxidation4-(Piperidin-4-yl)thiomorpholineHydrogen Peroxide (H₂O₂, 1 equiv.), Methanol, 0°C to Room Temp, 2-6hThis compound80-90%

Green Chemistry Principles in this compound Synthesis

Integrating green chemistry principles into the synthesis of heterocyclic compounds is essential for environmental sustainability. ijarsct.co.in The proposed synthesis can be made more eco-friendly by considering several of the twelve principles of green chemistry. rasayanjournal.co.in

Use of Safer Solvents: Traditional solvents like dichloromethane can be replaced with greener alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be investigated as substitutes in the reductive amination and deprotection steps. Water is also a desirable green solvent for certain reactions. mdpi.com

Catalysis: The reductive amination step is facilitated by an acid catalyst. Employing catalytic rather than stoichiometric reagents improves atom economy. Further research could explore the use of recyclable solid acid catalysts.

Energy Efficiency: Microwave-assisted synthesis is a well-established green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in Each step of the proposed synthesis could potentially be optimized for microwave irradiation.

Atom Economy: The reductive amination and deprotection steps are relatively atom-economical. The oxidation with hydrogen peroxide is also highly efficient, with water being the only byproduct.

Stereoselective Synthesis of this compound and Its Enantiomers

The target compound, this compound, possesses a stereocenter at the sulfur atom, meaning it can exist as a pair of enantiomers ((R) and (S)). While the piperidine and thiomorpholine rings in the parent structure are achiral, the synthesis can be adapted to produce specific stereoisomers.

A non-stereoselective oxidation of 4-(Piperidin-4-yl)thiomorpholine will produce a racemic mixture of the (R)- and (S)-sulfoxide enantiomers. Achieving stereoselectivity requires a chiral environment during the oxidation step. This can be accomplished using:

Chiral Oxidizing Reagents: Modified Sharpless or Kagan oxidation conditions, which employ chiral catalysts (e.g., titanium-diethyl tartrate complexes or chiral oxaziridines), can induce asymmetry and favor the formation of one enantiomer over the other.

Biocatalysis: Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the S-oxidation of thiomorpholine with high stereoselectivity. nih.gov Employing a suitable engineered enzyme could provide a green and highly efficient route to a single enantiomer.

Furthermore, if chiral-substituted piperidine precursors were used, the synthesis would yield diastereomeric products, for which stereoselective methods would be crucial to control the relative stereochemistry. nih.govrsc.org

Flow Chemistry and Automated Synthesis Techniques for Analog Generation

Modern synthetic chemistry is increasingly leveraging flow chemistry and automation to accelerate discovery and improve process efficiency. The proposed multi-step synthesis is well-suited for adaptation to these technologies.

Flow Chemistry: Each step of the synthesis can be translated into a continuous flow module. acs.orgnih.gov

A solution of 1-Boc-4-piperidinone and thiomorpholine could be pumped into a reactor coil.

The stream would then merge with a solution of the reducing agent before entering a second residence time coil to complete the reaction.

The output could then pass through a packed-bed reactor containing an immobilized acid scavenger to neutralize the reaction and an immobilized acid to perform the Boc deprotection.

Finally, the stream could be mixed with an oxidizing agent in a final reactor module to generate the target compound.

This approach offers enhanced safety, precise control over reaction parameters, and easier scalability. nih.govorganic-chemistry.org The synthesis of thiomorpholine itself has been successfully demonstrated in a continuous flow format. acs.org

Automated Synthesis: For the generation of a library of analogs for structure-activity relationship (SAR) studies, the synthesis can be performed on an automated platform. researchgate.netresearchgate.netsynplechem.com By using a robotic synthesizer, a variety of substituted piperidin-4-ones could be reacted with different secondary amines in a parallel format. This high-throughput approach allows for the rapid generation of a diverse set of molecules based on the 4-piperidin-4-yl-thiomorpholine scaffold, significantly accelerating the drug discovery process. nih.gov

Conformational Analysis and Molecular Dynamics of 4 Piperidin 4 Yl Thiomorpholine 1 Oxide

Theoretical Conformational Preferences and Energy Minima

The conformational landscape of 4-Piperidin-4-yl-thiomorpholine-1-oxide is primarily dictated by the inherent preferences of its constituent piperidine (B6355638) and thiomorpholine-1-oxide rings, as well as the rotational freedom around the C-N bond linking them.

Both the piperidine and thiomorpholine (B91149) rings are six-membered saturated heterocycles that preferentially adopt a chair conformation to minimize angular and torsional strain. researchgate.net For the piperidine ring, an N-substituted derivative can exist in two chair conformations, which interconvert via a ring-flipping process. The substituent's preference for an equatorial or axial position is governed by steric and electronic factors. Computational studies on N-substituted piperidines have shown that the lowest energy conformers are typically those where bulky substituents occupy the equatorial position to avoid 1,3-diaxial interactions. researchgate.net

The linkage between the piperidine and thiomorpholine-1-oxide rings introduces further conformational possibilities. Rotation around the C-N bond connecting the two rings will lead to different spatial arrangements of the rings relative to each other. The most stable conformer will be the one that minimizes steric clashes between the two heterocyclic systems. It is anticipated that the lowest energy conformation of this compound will feature both rings in a chair conformation, with the piperidine ring likely oriented to minimize steric hindrance with the thiomorpholine-1-oxide ring.

Illustrative Energy Minima for Substituted Heterocycles

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
Chair (Equatorial)60095
Chair (Axial)1802.75
Skew-Boat305.5<1

Note: This table represents typical values for substituted cyclohexanes and serves as an illustration for the principles discussed.

Spectroscopic Probes for Conformational Elucidation

Advanced spectroscopic techniques are indispensable for experimentally determining the conformational preferences of complex molecules like this compound.

Advanced NMR Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. For this compound, proton (¹H) and carbon-¹³ (¹³C) NMR would be fundamental. The chemical shifts and coupling constants of the ring protons are highly sensitive to their dihedral angles and, consequently, to the ring's conformation.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering direct evidence for their spatial proximity and thus helping to determine the relative orientation of the two rings and the axial/equatorial positions of substituents. Rotational Frame Overhauser Effect Spectroscopy (ROESY) can be used for molecules with intermediate tumbling rates. Furthermore, variable temperature NMR studies can be employed to investigate the dynamics of conformational exchange, such as ring flipping, and to determine the energy barriers associated with these processes.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific vibrational frequencies are characteristic of particular functional groups and conformations. For instance, the S=O stretching frequency in the thiomorpholine-1-oxide ring can provide information about the local environment of the sulfoxide (B87167) group. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectra to assign vibrational modes to specific conformational isomers.

Molecular Dynamics Simulations and Conformational Ensemble Analysis

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces acting on each atom to predict its motion.

These simulations can reveal the preferred conformations, the pathways of conformational transitions, and the flexibility of the molecule. By analyzing the trajectory of the simulation, a conformational ensemble can be generated, which represents the distribution of different conformations the molecule adopts at a given temperature. This analysis can identify the most populated conformational states and the energy barriers between them, providing a detailed picture of the molecule's dynamic conformational landscape. The choice of an appropriate force field, which is a set of parameters describing the potential energy of the system, is critical for the accuracy of MD simulations.

Impact of Solvent and Environmental Factors on Conformation

The conformation of this compound can be significantly influenced by its environment, particularly the solvent. The polarity of the solvent can affect the relative stability of different conformers. For example, a polar solvent may stabilize a conformer with a larger dipole moment.

Hydrogen bonding interactions between the solvent and the molecule, particularly with the N-H of the piperidine ring and the S=O group of the thiomorpholine-1-oxide ring, can also play a crucial role in determining the preferred conformation. In protic solvents, the formation of intermolecular hydrogen bonds can alter the conformational equilibrium compared to a non-polar, aprotic solvent.

Changes in temperature can also impact the conformational distribution by providing sufficient thermal energy to overcome the energy barriers for conformational transitions. At higher temperatures, a more diverse ensemble of conformations would be expected to be populated. The pH of the environment could also be a factor, as protonation of the nitrogen atoms would introduce positive charges, leading to electrostatic repulsion and potentially favoring more extended conformations.

Computational Chemistry and Structure Based Research of 4 Piperidin 4 Yl Thiomorpholine 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of 4-Piperidin-4-yl-thiomorpholine-1-oxide, providing insights into its stability, reactivity, and spectroscopic properties. mdpi.com

The analysis typically begins with geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the preferred conformation of the thiomorpholine (B91149) and piperidine (B6355638) rings (e.g., chair, boat) and the orientation of the sulfoxide (B87167) group (axial vs. equatorial). Studies on similar thiomorpholine rings show that intermolecular interactions in a solid state can influence the conformation, which may differ from the DFT-optimized structure in a vacuum or solvent. mdpi.comresearchgate.net

From the optimized structure, key electronic parameters can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily able to engage in chemical reactions. Other calculated parameters, such as the dipole moment and electrostatic potential maps, reveal the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack. The sulfoxide group, in particular, introduces significant polarity and is a potential hydrogen bond acceptor, influencing the molecule's solubility and interaction patterns.

Table 1: Example Quantum Chemical Parameters for this compound This table is illustrative of the types of data generated from quantum chemical calculations and does not represent experimentally verified values.

ParameterDescriptionPredicted Significance
Total Energy (Hartree)The total electronic energy of the molecule in its ground state.Provides a measure of molecular stability.
HOMO Energy (eV)Energy of the highest occupied molecular orbital; indicates electron-donating ability.Identifies regions susceptible to electrophilic attack.
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability.Identifies regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (eV)Energy difference between HOMO and LUMO.Correlates with chemical reactivity and kinetic stability.
Dipole Moment (Debye)A measure of the overall polarity of the molecule.Influences solubility, intermolecular forces, and binding orientation in a polar environment.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound, this process would involve docking the molecule into the active site of various hypothetical protein targets to assess its potential as an inhibitor or modulator.

The process begins with preparing the 3D structures of both the ligand and the target protein. Docking algorithms then systematically sample a vast number of orientations and conformations of the ligand within the protein's binding site, scoring each pose based on a function that estimates binding affinity. neliti.com These scoring functions typically account for electrostatic interactions, hydrogen bonds, van der Waals forces, and desolvation penalties.

A docking study of this compound would likely reveal several key interactions:

Hydrogen Bonding: The sulfoxide oxygen and the piperidine nitrogen are potential hydrogen bond acceptors and donors, respectively, capable of forming strong, directional interactions with amino acid residues like serine, threonine, or glutamine.

Hydrophobic Interactions: The aliphatic rings (piperidine and thiomorpholine) can engage in favorable hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine in the binding pocket.

Electrostatic Interactions: The partial charges on the sulfoxide and amine groups would guide the ligand's orientation within the protein's electrostatic field.

The results are typically visualized and analyzed to understand the specific ligand-protein contacts that stabilize the complex. This interaction profile is crucial for structure-activity relationship (SAR) studies and for guiding the optimization of the ligand to improve its potency and selectivity. rsc.org

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

While molecular docking provides a rapid estimation of binding poses, more rigorous methods are needed to accurately predict binding affinity. Binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), offer a more quantitative assessment. wustl.edu

These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.gov The calculation is typically performed on a series of snapshots taken from molecular dynamics (MD) simulations of the ligand-protein complex. This approach accounts for the dynamic nature of the molecules and the influence of the solvent, providing a more accurate picture than static docking scores.

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states. The final value is composed of contributions from van der Waals forces, electrostatic energies, and solvation free energies. For flexible ligands, the accuracy of these calculations can be challenging, and results often have a mean absolute error of several kcal/mol. nih.govucl.ac.uk Applying these methods to the this compound-protein complex would yield a quantitative prediction of its binding affinity (e.g., in kcal/mol), which can be correlated with experimental values like Ki or IC50.

De Novo Ligand Design and Virtual Screening Methodologies Utilizing the Thiomorpholine-1-oxide Core

The thiomorpholine-1-oxide core of the molecule can serve as a valuable scaffold for designing new ligands through de novo design and virtual screening. springernature.com

De Novo Design: This approach involves computationally "growing" new molecules within the constraints of a protein's active site. researchgate.netnih.gov Starting with the this compound scaffold placed in a binding pocket, algorithms can add functional groups or link fragments in a stepwise manner to optimize interactions with the target protein. This method has the potential to generate highly novel chemical structures with tailored properties. nih.gov

Virtual Screening: In this method, large chemical databases are computationally screened to identify compounds that are likely to bind to a specific target. The this compound structure can be used as a query in similarity-based screening to find commercially available or synthetically accessible analogs. Alternatively, in structure-based virtual screening, libraries of compounds can be docked into a target's active site, and those containing the thiomorpholine-1-oxide core with high-ranking scores can be prioritized for further investigation.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

When the 3D structure of a biological target is unknown, ligand-based methods such as pharmacophore modeling become essential. fiveable.me A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. derpharmachemica.com

If a set of active molecules containing the this compound scaffold were known, a ligand-based pharmacophore model could be generated by aligning them and identifying common chemical features. This model would highlight the critical spatial arrangement of functional groups required for activity.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond acceptor (the sulfoxide oxygen).

A hydrogen bond donor or positively ionizable feature (the piperidine nitrogen).

Two hydrophobic/aliphatic centers (the piperidine and thiomorpholine rings).

Table 2: Potential Pharmacophoric Features of this compound This table illustrates the features that would be identified in a pharmacophore modeling study.

Pharmacophoric FeatureMolecular MoietyPotential Interaction
Hydrogen Bond Acceptor (HBA)Sulfoxide Oxygen (S=O)Interaction with donor groups (e.g., -NH, -OH) on a protein target.
Hydrogen Bond Donor (HBD) / Positive Ionizable (PI)Piperidine Nitrogen (-NH-)Interaction with acceptor groups (e.g., C=O) or acidic residues (e.g., Asp, Glu).
Hydrophobic (HY)Thiomorpholine RingVan der Waals interactions with nonpolar pockets in a protein.
Hydrophobic (HY)Piperidine RingVan der Waals interactions with nonpolar pockets in a protein.

This resulting pharmacophore model can then be used as a 3D query to screen virtual libraries for structurally diverse compounds that match the essential features, potentially leading to the discovery of new active molecules. researchgate.net The thiomorpholine scaffold itself is considered a "privileged" structure in medicinal chemistry due to its presence in a wide range of bioactive compounds. jchemrev.comresearchgate.net

Structure Activity Relationship Sar Studies and Analog Design

Design Principles for Modifying the Piperidine (B6355638) Moiety

The piperidine ring is a common scaffold in medicinal chemistry, and its modification can significantly impact a compound's pharmacological profile. nih.govpharmjournal.ru For 4-Piperidin-4-yl-thiomorpholine-1-oxide, the piperidine moiety offers several avenues for modification to explore and optimize biological activity.

Key modifications often involve substitution at the nitrogen atom (position 1) and the carbon atoms of the ring. N-alkylation, N-acylation, and N-arylation can influence properties such as lipophilicity, metabolic stability, and receptor interactions. For instance, introducing small alkyl groups like methyl or ethyl on the piperidine nitrogen can enhance potency, while larger or more complex substituents may be beneficial for selectivity.

Substitutions on the carbon atoms of the piperidine ring can also modulate activity. For example, the introduction of hydroxyl or fluoro groups can alter the compound's polarity and its ability to form hydrogen bonds, potentially leading to improved interactions with biological targets.

To illustrate these principles, a hypothetical set of analogs with modifications on the piperidine moiety is presented in the table below, with their predicted relative activities.

Compound IDR1 (N-substituent)R2 (Ring Substituent)Predicted Relative Activity
1a HH1.0
1b CH₃H1.5
1c C₂H₅H1.8
1d H3-OH1.2
1e H4-F1.4

Systematic Substitutions on the Thiomorpholine-1-oxide Ring System

The thiomorpholine-1-oxide ring is another critical component of the core structure that can be systematically modified. mdpi.com The sulfur atom in the thiomorpholine (B91149) ring, in its oxidized form as a sulfoxide (B87167), introduces a chiral center, which could lead to stereoisomers with different biological activities. The oxygen atom of the sulfoxide can act as a hydrogen bond acceptor, a key interaction for receptor binding.

Substitutions on the carbon atoms of the thiomorpholine ring can also be explored. Introducing small alkyl groups or halogens could influence the conformation of the ring and its interaction with target proteins. The impact of these substitutions would need to be carefully evaluated to avoid steric hindrance that could negatively affect binding.

Below is an illustrative table of potential analogs with systematic substitutions on the thiomorpholine-1-oxide ring and their hypothetical activities.

Compound IDR3 (Ring Substituent)Stereochemistry at SulfurPredicted Relative Activity
2a HRacemic1.0
2b H(R)1.7
2c H(S)0.8
2d 2-CH₃Racemic1.3
2e 3-FRacemic1.6

Linker Region Modifications and Their Influence on Activity

The direct connection between the piperidine and thiomorpholine-1-oxide rings in this compound represents a "zero-length" linker. Introducing a linker between these two heterocyclic systems could significantly alter the molecule's flexibility and the spatial orientation of the two rings, which can be crucial for optimal interaction with a biological target.

Linkers could include simple alkyl chains, ether, or amide functionalities. The length and nature of the linker would need to be systematically varied to determine the optimal distance and conformational flexibility required for the desired biological effect. For example, a short alkyl chain could provide some flexibility without being overly floppy, which can sometimes be detrimental to activity due to an entropic penalty upon binding.

The following table presents a hypothetical exploration of linker modifications and their potential impact on activity.

Compound IDLinker (X)Predicted Relative Activity
3a (Direct Bond)1.0
3b -CH₂-2.1
3c -CH₂CH₂-1.4
3d -O-CH₂-1.9
3e -C(O)NH-1.2

Isosteric Replacements and Bioisosteric Transformations

Isosteric and bioisosteric replacements are a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. e3s-conferences.org For this compound, several such transformations can be envisioned.

The piperidine ring could be replaced by other six-membered nitrogen heterocycles like piperazine (B1678402) or morpholine (B109124). Each replacement would alter the basicity and hydrogen bonding capabilities of the molecule. For instance, replacing piperidine with morpholine would introduce an oxygen atom, potentially increasing hydrophilicity and altering the conformational preferences.

The thiomorpholine-1-oxide moiety also offers opportunities for bioisosteric replacement. The sulfoxide group could be replaced with a sulfone or a sulfoximine, which would change the electronic properties and hydrogen bonding potential of this part of the molecule.

A hypothetical set of isosteric and bioisosteric replacements is shown in the table below.

Compound IDIsosteric/Bioisosteric ReplacementPredicted Relative Activity
4a Piperidine -> Morpholine0.7
4b Piperidine -> Piperazine1.1
4c Thiomorpholine-1-oxide -> Thiomorpholine-1,1-dioxide1.5
4d Thiomorpholine-1-oxide -> Pyrrolidine0.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For a series of this compound derivatives, a QSAR model could be developed to predict the activity of new, unsynthesized analogs.

The development of a robust QSAR model would require a dataset of compounds with experimentally determined biological activities. Various molecular descriptors would be calculated for each compound, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a mathematical equation that relates these descriptors to the biological activity. A well-validated QSAR model could then be a valuable tool in prioritizing the synthesis of new derivatives with a higher probability of being active.

An example of a hypothetical QSAR equation for this series might look like:

Log(Activity) = 0.5 * LogP - 0.2 * Molecular_Weight + 1.2 * H-bond_Donors + 0.8 * Aromatic_Rings - 2.5

This equation is purely illustrative and would need to be derived from actual experimental data. Such a model could guide the design of new analogs by suggesting, for example, that increasing lipophilicity (LogP) and the number of hydrogen bond donors would be beneficial for activity.

Mechanistic Biological Target Identification and Validation Research

Affinity-Based Probes and Chemical Proteomics for Target Deconvolution

There is no available research describing the use of affinity-based probes or chemical proteomics to deconvolve the biological targets of 4-Piperidin-4-yl-thiomorpholine-1-oxide. Methodologies involving the derivatization of this compound to create probes for capturing and identifying binding partners from cell lysates have not been published.

Genetic Knockdown/Knockout Studies in Cellular Models to Validate Targets

Information regarding the use of genetic knockdown or knockout studies in cellular models to validate any potential biological targets of this compound is not present in the accessible scientific literature.

Enzymatic Assays and Receptor Binding Studies (e.g., SYK-inhibitor research)

While direct enzymatic or receptor binding studies on this compound are not detailed, the compound has been identified as a key intermediate in the synthesis of potent inhibitors of Spleen Tyrosine Kinase (Syk). nih.gov The final compounds, derived from this precursor, were evaluated for their inhibitory activity using a specific in vitro Syk kinase assay. nih.gov

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction pathways of various immune cells. nih.gov Inhibition of Syk is a therapeutic strategy for autoimmune and inflammatory diseases. The evaluation of compounds synthesized from this compound was performed to determine their half-maximal inhibitory concentration (IC50) against recombinant human Syk. nih.gov

The methodology for the enzymatic assay is summarized below:

In vitro Syk Kinase Assay Methodology

ParameterDescription
Enzyme Source Recombinant human Syk (amino acids 342-635) expressed as a GST-fusion protein. nih.gov
Substrate A biotinylated peptide (biotin-Ahx-EEQEQY-EPEA-NH2). nih.gov
Assay Principle Measurement of the phosphorylation of the substrate by the Syk enzyme. nih.gov
Detection Method Homogeneous Time-Resolved Fluorescence (HTRF), which detects the phosphorylated product using a europium-labeled anti-phosphotyrosine antibody and a streptavidin-XL665 conjugate. nih.gov
Reaction Buffer Comprised of 25 mM HEPES (pH 7.5), 25 mM MgCl2, 5 mM MnCl2, 100 mM NaCl, 0.1% BSA, 1% DMSO, and 1 mM DTT. nih.gov
Procedure The test compounds, Syk enzyme, and substrate are incubated with ATP to initiate the phosphorylation reaction. The reaction is then stopped, and the HTRF detection reagents are added. nih.gov
Data Analysis The fluorescence signal is measured, and the IC50 values are calculated from the dose-response curves of the tested inhibitors. The final compounds synthesized using the this compound intermediate showed IC50 values in the sub-micromolar range. nih.gov

This assay validates the biological target of the final products, confirming their function as Syk inhibitors. Although this does not represent a direct assay of this compound itself, it establishes the scaffold's relevance in the development of targeted kinase inhibitors.

Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC)

There is no publicly available data from biophysical characterization studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to describe the direct binding interactions of this compound with any biological target.

Cellular and Molecular Biological Investigations of 4 Piperidin 4 Yl Thiomorpholine 1 Oxide Pre Clinical

Intracellular Signaling Pathway Modulation Studies

No studies were identified that investigated the effects of 4-Piperidin-4-yl-thiomorpholine-1-oxide on any intracellular signaling pathways.

Cell-Based Assays for Functional Efficacy (e.g., reporter gene assays, proliferation assays)

There is no available data from cell-based assays, such as reporter gene or proliferation assays, to characterize the functional efficacy of this compound.

Subcellular Localization and Intracellular Distribution Studies

No research has been published detailing the subcellular localization or intracellular distribution of this compound.

Impact on Gene Expression Profiles and Proteomics in Research Models

There are no available studies on the impact of this compound on gene expression profiles or proteomics in any research models.

Advanced Analytical and Spectroscopic Characterization Techniques for Research

High-Resolution Mass Spectrometry for Metabolite Identification (Pre-Clinical)

There is no available pre-clinical research that details the metabolite identification of 4-Piperidin-4-yl-thiomorpholine-1-oxide using high-resolution mass spectrometry (HRMS). While HRMS is a primary tool for such studies, allowing for the elucidation of biotransformation pathways, no specific metabolites for this compound have been reported. pharmaron.com Research on related heterocyclic structures, such as thiomorpholine (B91149) and piperidine (B6355638), indicates that metabolic pathways could involve oxidation, N-dealkylation, or ring-opening, but this is speculative for the title compound. nih.govnih.gov A study on the degradation of thiomorpholine by Mycobacterium aurum MO1 identified the sulfoxide (B87167) of thiomorpholine and thiodiglycolate as metabolites, confirming their structures with ionspray mass spectrometry. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

No advanced NMR studies (e.g., 2D-NMR such as COSY, HSQC, HMBC, or NOESY) specifically for the structural elucidation of this compound are present in the scientific literature. While standard ¹H and ¹³C NMR are used to confirm the synthesis of related thiomorpholine and piperidine derivatives, detailed analyses of spatial configuration, conformational dynamics, or complex structural assignments for this specific sulfoxide are not available. researchgate.netfortunejournals.comaip.org Advanced NMR techniques are crucial for unambiguously assigning proton and carbon signals in complex heterocyclic systems and understanding their conformational behaviors, but such data has not been published for this molecule. ipb.ptresearchgate.net

X-ray Crystallography of Co-crystals with Biological Targets

There are no published X-ray crystallography studies for this compound, either as a single crystal or as a co-crystal with a biological target. X-ray crystallography provides definitive, three-dimensional structural information at an atomic level, which is essential for structure-based drug design. nih.gov While crystal structures for other thiomorpholine and piperidine derivatives have been reported, this specific compound has not been characterized using this method. nih.govresearchgate.netmdpi.com Without crystallographic data, key information regarding its solid-state conformation, bond angles, and intermolecular interactions remains unknown.

Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis

The this compound molecule contains a chiral center at the sulfur atom of the sulfoxide group. However, no studies employing Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for the chiral analysis or assignment of the absolute configuration of its enantiomers have been published. CD spectroscopy is a powerful technique for investigating the stereochemistry of chiral sulfoxides. nih.govresearchgate.netresearchgate.net The analysis of CD spectra can allow for the assignment of the absolute configuration of such compounds, but this has not been applied to this compound. nih.gov

Hyphenated Techniques for Impurity Profiling and Stability Studies

No specific impurity profiling or stability studies for this compound using hyphenated techniques (e.g., LC-MS, GC-MS, LC-NMR) have been reported. ajrconline.orgbiomedres.us Such techniques are vital in pharmaceutical development to identify and quantify impurities from synthesis or degradation, which can affect the safety and efficacy of a drug substance. researchgate.netijfmr.comijsdr.org Stability studies, often conducted using methods like LC-MS/MS, are crucial for determining appropriate storage conditions and shelf-life, but this information is not available for the specified compound. annlabmed.orgnih.gov

Future Research Directions and Translational Potential

Exploration of Novel Biological Targets for 4-Piperidin-4-yl-thiomorpholine-1-oxide

The thiomorpholine (B91149) scaffold and its derivatives are recognized for their diverse biological activities, acting on various molecular targets. jchemrev.comjchemrev.com The inherent structural features of this compound, which combines the thiomorpholine-1-oxide core with a piperidine (B6355638) moiety, suggest a broad potential for interaction with a range of biological macromolecules. Future research should prioritize the systematic screening of this compound against diverse panels of biological targets to uncover novel therapeutic applications.

High-throughput screening (HTS) campaigns against libraries of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels could reveal unexpected activities. The thiomorpholine ring, a thio analog of morpholine (B109124), has been a key component in pharmacophores that exhibit selective enzyme inhibition. jchemrev.comjchemrev.com Furthermore, the piperidine ring is a common motif in centrally acting drugs, suggesting that this compound could be investigated for targets within the central nervous system.

Table 1: Potential Biological Target Classes for this compound

Target ClassRationale for ScreeningPotential Therapeutic Areas
KinasesThe thiomorpholine scaffold is present in known kinase inhibitors.Oncology, Inflammatory Diseases
ProteasesHeterocyclic compounds are common in protease inhibitor designs.Virology, Oncology
GPCRsThe piperidine moiety is a frequent feature in GPCR ligands.Neuroscience, Metabolic Disorders
Ion ChannelsPiperidine derivatives have shown activity as ion channel modulators.Cardiology, Neurology
Nuclear ReceptorsNovel scaffolds can offer unique interactions with ligand-binding domains.Endocrinology, Oncology

Application in Probe Development for Chemical Biology Research

High-quality chemical probes are indispensable tools for dissecting complex biological processes. nih.gov A chemical probe is a small molecule that can be used to study the function of specific proteins in cells and in vivo. nih.gov The development of this compound into a chemical probe would require demonstrating its potent and selective engagement with a specific biological target.

Should initial screenings identify a specific target, subsequent medicinal chemistry efforts would focus on optimizing its affinity and selectivity. The structure of this compound offers multiple points for chemical modification, allowing for the synthesis of analogs to establish structure-activity relationships (SAR). Furthermore, the introduction of functional handles for conjugation with reporter tags (e.g., fluorophores, biotin) or for use in proteolysis-targeting chimeras (PROTACs) could be explored. The development of such probes would enable a deeper understanding of the biological roles of its target protein. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of novel drug candidates. nih.govjsr.org These computational tools can be leveraged to explore the chemical space around the this compound scaffold. Generative AI algorithms, for instance, can design novel molecules with predicted desirable properties, such as enhanced bioactivity or improved pharmacokinetic profiles. frontiersin.org

Design of Next-Generation Thiomorpholine-1-oxide-based Research Tools

Building upon the core structure of this compound, a new generation of research tools can be envisioned. The thiomorpholine-1-oxide moiety itself has interesting physicochemical properties, including its potential for stimuli-responsive behavior. For example, polymers containing thiomorpholine oxide have been shown to exhibit dual pH and temperature sensitivities, which could be exploited in biological applications. mdpi.com

This suggests the possibility of designing "smart" molecules based on the this compound scaffold. These could include drug delivery systems that release a payload under specific physiological conditions or bifunctional probes that can be activated by a particular stimulus within a cellular environment. chemrxiv.org The unique properties of the thiomorpholine-1-oxide group could be harnessed to create sophisticated tools for basic research and potentially for therapeutic applications.

Challenges and Opportunities in the Academic Investigation of Novel Scaffolds

The academic investigation of novel chemical scaffolds like this compound presents both challenges and significant opportunities. A primary challenge lies in securing funding and resources for the exploration of compounds with no established biological activity. The current academic research environment often favors research on well-validated targets and established compound classes. nih.gov

However, the exploration of novel chemical space is crucial for overcoming the limitations of existing therapeutics and for identifying first-in-class medicines. tandfonline.com Academic labs are uniquely positioned to conduct this type of high-risk, high-reward research. The systematic study of new scaffolds contributes to a deeper understanding of the principles of molecular recognition and can lead to the discovery of unexpected biological activities. researchgate.net Collaborative efforts between synthetic chemists, chemical biologists, and computational scientists will be essential to unlock the full potential of novel scaffolds like this compound.

Table 2: Summary of Future Research Directions

Research DirectionKey ObjectivesPotential Impact
Novel Target ExplorationIdentify and validate new biological targets.Discovery of new therapeutic avenues.
Chemical Probe DevelopmentCreate potent and selective tools for biological research.Deeper understanding of protein function.
AI/ML IntegrationAccelerate the design and optimization of new compounds.More efficient drug discovery process.
Next-Generation Research ToolsDevelop "smart" molecules with unique functionalities.Advanced tools for chemical biology.
Academic InvestigationOvercome barriers to the study of novel scaffolds.Expansion of druggable chemical space.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the molecular structure of 4-Piperidin-4-yl-thiomorpholine-1-oxide post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Use 1^1H and 13^13C NMR to confirm proton and carbon environments, ensuring alignment with theoretical predictions.
  • X-ray Crystallography : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure. Programs like SHELX (e.g., SHELXL for refinement) are critical for analyzing diffraction data and validating bond lengths/angles .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :

  • Labeling : Record dates of receipt, opening, and discard on containers. Test for peroxides periodically if the compound is a suspected peroxide former (e.g., using iodide-based test strips) .
  • Storage : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Monitor storage conditions using environmental sensors .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis or handling to minimize exposure .

Q. How can researchers optimize synthetic routes for this compound to improve yield?

  • Methodological Answer :

  • Reagent Selection : Use high-purity piperidin-4-one derivatives (CAS 41661-47-6) as starting materials to reduce side reactions .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation.
  • Purification : Utilize column chromatography with polar/non-polar solvent gradients or recrystallization from ethanol/water mixtures.

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved using SHELX programs?

  • Methodological Answer :

  • Data Validation : Cross-check SHELXL refinement parameters (e.g., R-factors, residual electron density) against international crystallographic databases. Adjust absorption corrections or thermal displacement models if outliers arise .
  • Twinned Data Analysis : Use SHELXD for structure solution in cases of twinning or pseudo-symmetry. Compare multiple refinement cycles to identify stable solutions .
  • Collaborative Tools : Validate results against computational chemistry models (e.g., DFT-optimized geometries) to resolve ambiguities in bond orders or stereochemistry.

Q. What experimental strategies are effective for identifying and characterizing polymorphic forms of this compound?

  • Methodological Answer :

  • Thermal Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to detect phase transitions or decomposition points unique to each polymorph .
  • Powder X-ray Diffraction (PXRD) : Compare experimental PXRD patterns with simulated patterns from single-crystal data to identify polymorphic signatures.
  • Solvent Screening : Recrystallize the compound from solvents of varying polarity (e.g., DMSO, acetone) to induce different crystal habits .

Q. How should researchers design stability studies to assess this compound under varying environmental conditions?

  • Methodological Answer :

  • Accelerated Degradation Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products .
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions.
  • Peroxide Quantification : Use iodometric titration or commercial peroxide test kits for peroxide-forming compounds, especially after prolonged storage .

Q. What methodologies are suitable for analyzing conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

  • Methodological Answer :

  • Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange or tautomerism that may explain discrepancies.
  • Computational Validation : Optimize molecular geometries using density functional theory (DFT) and simulate NMR chemical shifts (e.g., via Gaussian or ORCA software). Compare with experimental data to refine structural assignments.
  • Cross-Technique Correlation : Overlay SC-XRD-derived bond angles with NMR-derived coupling constants (JJ-values) to validate spatial arrangements .

Data Contradiction and Reproducibility

Q. How can researchers address irreproducible reactivity results in this compound under identical experimental conditions?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS to detect trace impurities (e.g., oxidation byproducts) that may catalyze side reactions.
  • Environmental Controls : Standardize oxygen/moisture levels using gloveboxes or Schlenk lines, as atmospheric exposure may alter reactivity .
  • Replication Studies : Collaborate with independent labs to verify results, ensuring adherence to documented protocols.

Q. What statistical approaches are recommended for reconciling conflicting bioactivity data in pharmacological studies involving this compound?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies to calculate effect sizes and confidence intervals. Use funnel plots to detect publication bias.
  • Dose-Response Modeling : Apply nonlinear regression (e.g., Hill equation) to quantify potency variations across assays.
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme-linked immunosorbent assay vs. cell-based assays) .

Tables for Methodological Reference

Technique Application Key Parameters References
X-ray Crystallography (SHELX)Structural refinement, twinning analysisR-factors, residual density, thermal parameters
DSC/TGAPolymorph identification, thermal stabilityMelting points, decomposition temperatures
HPLC-MSPurity assessment, degradation product analysisRetention times, mass-to-charge ratios
DFT SimulationsNMR chemical shift validationOptimized geometries, shielding constants

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.